N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Clonidine belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. In recent years, Clonidine has gained attention in scientific research due to its potential therapeutic applications in various fields.

Mecanismo De Acción

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide works by stimulating alpha-2 adrenergic receptors in the brain, resulting in the inhibition of sympathetic nerve activity. This leads to a reduction in heart rate and blood pressure. N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide also acts on other receptors in the brain, resulting in its anxiolytic and sedative effects.

Biochemical and Physiological Effects:

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its hypotensive effects, N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has been found to reduce anxiety and stress, improve sleep quality, and reduce opioid withdrawal symptoms. N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has several advantages as a research tool. It is well-tolerated and has a relatively low risk of adverse effects. N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide is also relatively inexpensive and widely available. However, N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has some limitations as a research tool. Its effects can be dose-dependent and may vary depending on the route of administration. N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide may also interact with other medications, which can complicate its use in research studies.

Direcciones Futuras

For research on N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide have also been identified. N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has the potential to be a valuable tool in scientific research and may have important clinical applications in the future.

Métodos De Síntesis

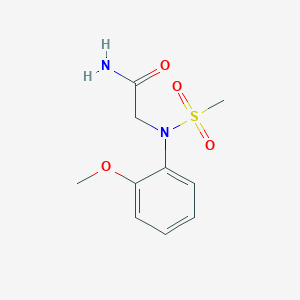

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide synthesis involves the reaction between 2,6-dichlorotoluene and 4-isopropylbenzylamine in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide as a white crystalline solid. The purity of N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide can be improved through recrystallization using an appropriate solvent.

Aplicaciones Científicas De Investigación

N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has demonstrated potential therapeutic applications in various fields of scientific research. In neuroscience, N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has been used to study the role of alpha-2 adrenergic receptors in the regulation of anxiety and stress. N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has also been investigated for its potential use in the treatment of opioid withdrawal symptoms.

In the field of cardiology, N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has been studied as an adjunct therapy for the management of heart failure. N-(3-chloro-2-methylphenyl)-4-isopropylbenzamide has been found to improve cardiac function and reduce mortality in patients with heart failure.

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-11(2)13-7-9-14(10-8-13)17(20)19-16-6-4-5-15(18)12(16)3/h4-11H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCHTXDCPDALKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-4-(propan-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)

![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)

![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)

![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)